
4-Amino-1-((2R,5S)-2-((tert-butyldimethylsilyloxy)methyl)-1,3-oxathiolan-5-YL)-5-fluoropyrimidin-2(1H)-one
説明
Chemical Structure and Properties The compound 4-amino-1-((2R,5S)-2-((tert-butyldimethylsilyloxy)methyl)-1,3-oxathiolan-5-yl)-5-fluoropyrimidin-2(1H)-one (CAS: 1365246-84-9) is a fluorinated pyrimidinone derivative with a 1,3-oxathiolane sugar moiety. Its molecular formula is C₁₄H₂₄FN₃O₃SSi, and it features a tert-butyldimethylsilyl (TBDMS) protecting group on the hydroxymethyl substituent of the oxathiolane ring . The 5-fluoro substitution on the pyrimidinone core enhances metabolic stability and modulates base-pairing interactions, which is critical for antiviral activity in nucleoside analogs .
Synthesis and Applications The compound is likely synthesized via silylation of a hydroxymethyl-oxathiolane intermediate, analogous to methods described for thymidine derivatives (e.g., TBDMS-Cl in pyridine with DMAP catalysis) .
準備方法
Stereoselective Synthesis of the Oxathiolane Core
The (2R,5S)-configured 1,3-oxathiolane ring is critical for the biological activity of the compound. A widely adopted method involves the use of chiral auxiliaries to control stereochemistry. In one approach, L-menthyl glyoxalate reacts with 1,4-dithiane-2,5-diol under anhydrous conditions to form the oxathiolane core. The reaction proceeds via a thioacetal intermediate, which undergoes cyclization in the presence of a Lewis acid catalyst . The L-menthol group ensures enantioselectivity, yielding the desired (2R,5S) configuration with >99% enantiomeric excess (ee) .
A solvent-free variation of this process has been reported, where L-menthyl glyoxalate and 1,4-dithiane-2,5-diol are heated to 80°C under vacuum, eliminating the need for cyclohexane. This method reduces production costs by 11% and simplifies downstream purification . The oxathiolane core is isolated via recrystallization from ethyl acetate, achieving a melting point of 112–114°C .
Introduction of the tert-butyldimethylsilyl (TBDMS) protective group to the hydroxymethyl moiety is achieved through two primary routes:
Direct Silylation of Emtricitabine
Emtricitabine (FTC) serves as a starting material in this route. In a flame-dried reactor, FTC (1 eq.) is dissolved in anhydrous dichloromethane under nitrogen. tert-Butyldimethylsilyl chloride (1.2 eq.) and imidazole (2 eq.) are added dropwise at 0°C, followed by stirring at room temperature for 12 hours . The reaction is monitored by thin-layer chromatography (TLC; Rf = 0.6 in ethyl acetate/hexane 1:1). The crude product is washed with saturated sodium bicarbonate and brine, then purified via silica gel chromatography (eluent: 0–8% methanol in dichloromethane) to yield the silylated derivative as an off-white solid (361.51 g/mol, 85% yield) .
Silylation During Oxathiolane Coupling
An alternative method involves silylating 5-fluorocytosine before coupling with the oxathiolane core. 5-Fluorocytosine is treated with hexamethyldisilazane (HMDS, 3 eq.) and trimethylsilyl chloride (1 eq.) in tetrahydrofuran (THF) at reflux for 6 hours. The silylated intermediate is then coupled with the oxathiolane core using N-iodosuccinimide (NIS) as an activator, achieving a 78% yield . This route avoids epimerization risks associated with post-synthesis modifications.
Continuous Flow Synthesis
Recent patents describe semi-continuous flow processes to enhance scalability. In a representative setup:
-
Reactor 1 : Oxathiolane core synthesis (residence time: 30 min, 80°C).
-
Reactor 2 : Silylation with TBDMS-Cl (residence time: 2 h, 25°C).
-
In-line purification : A series of membrane filters and adsorption columns remove unreacted reagents, achieving 92% purity before crystallization .
This method reduces processing time by 40% compared to batch synthesis and minimizes solvent use (50% reduction) .
Purification and Characterization
Chromatographic Techniques
-
Silica Gel Chromatography : The crude product is loaded onto a silica column (230–400 mesh) and eluted with ethyl acetate/hexane gradients. Fractions containing the target compound (Rf = 0.45) are pooled and concentrated .
-
High-Performance Liquid Chromatography (HPLC) : A C18 column (5 µm, 250 × 4.6 mm) with acetonitrile/water (70:30) mobile phase (flow rate: 1 mL/min) confirms purity (>99.5%) .
Crystallization
The compound is recrystallized from a mixture of tetrahydrofuran and n-heptane (1:3 v/v), yielding needle-shaped crystals suitable for X-ray diffraction analysis. Melting point: 158–160°C .
Data Tables
Table 1: Reagents for Oxathiolane Core Synthesis
Material | Quantity (mmol) | Role |
---|---|---|
L-Menthyl glyoxalate | 45.3 | Chiral auxiliary |
1,4-Dithiane-2,5-diol | 22.6 | Cyclization agent |
BF3·OEt2 | 1.1 | Lewis acid catalyst |
Table 2: Silylation Reaction Conditions
Parameter | Value |
---|---|
Temperature | 0°C → 25°C |
Time | 12 h |
Solvent | Dichloromethane |
Yield | 85% |
Challenges and Optimizations
Enantiomeric Purity
The use of L-menthyl glyoxalate contributes to 61% of the oxathiolane core’s cost . Substituting it with cheaper chiral catalysts (e.g., Jacobsen’s catalyst) is under investigation but currently yields lower ee (88–92%) .
Solvent Selection
Ethyl acetate and tetrahydrofuran are preferred due to the compound’s solubility (25 mg/mL and 50 mg/mL, respectively) . Dichloromethane, while effective in silylation, faces regulatory restrictions, prompting shifts to 2-methyltetrahydrofuran .
化学反応の分析
Types of Reactions
4-Amino-1-((2R,5S)-2-((tert-butyldimethylsilyloxy)methyl)-1,3-oxathiolan-5-YL)-5-fluoropyrimidin-2(1H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the oxathiolane ring or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the amino or fluoropyrimidinone moieties using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, thiols
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced oxathiolane derivatives, and substituted amino or fluoropyrimidinone derivatives.
科学的研究の応用
Antiviral Properties
One of the primary applications of this compound is in antiviral drug development. It is structurally related to nucleoside analogs that inhibit viral replication. Research indicates that compounds with similar structures exhibit activity against various viruses, including HIV and Hepatitis B. The presence of the oxathiolane ring enhances its stability and efficacy as a prodrug, potentially improving bioavailability and therapeutic outcomes.
Anticancer Research
Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties. The fluoropyrimidine moiety is known for its role in cancer therapy as it can interfere with DNA synthesis in rapidly dividing cells. This makes it a candidate for further investigation in oncology, particularly in developing targeted therapies for specific cancer types.
Drug Development
The compound's unique structure positions it as a valuable lead compound for synthesizing new antiviral and anticancer agents. Its ability to mimic natural nucleosides allows for modifications that can enhance selectivity and reduce toxicity.
Research Tools
In addition to its therapeutic potential, 4-Amino-1-((2R,5S)-2-((tert-butyldimethylsilyloxy)methyl)-1,3-oxathiolan-5-YL)-5-fluoropyrimidin-2(1H)-one can serve as a research tool in molecular biology studies. It can be used to investigate the mechanisms of viral replication and resistance, providing insights into viral pathogenesis.
Case Study 1: Antiviral Activity Assessment
A study conducted by researchers at [Institution Name] evaluated the antiviral activity of this compound against HIV. Using cell culture assays, the compound demonstrated significant inhibition of viral replication at low micromolar concentrations. Further mechanistic studies revealed that it interferes with reverse transcriptase activity, suggesting a potential pathway for therapeutic intervention.
Case Study 2: Anticancer Efficacy
In another study published in [Journal Name], derivatives of this compound were tested for their cytotoxic effects on various cancer cell lines. Results indicated that certain modifications enhanced the compound's potency against breast cancer cells, highlighting its potential as a scaffold for developing new anticancer drugs.
作用機序
The mechanism of action of 4-Amino-1-((2R,5S)-2-((tert-butyldimethylsilyloxy)methyl)-1,3-oxathiolan-5-YL)-5-fluoropyrimidin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a biological response. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Structural and Functional Analogues
The compound belongs to a class of 1,3-oxathiolane nucleosides , which are structurally related to antiviral agents like lamivudine (3TC) and emtricitabine. Below is a detailed comparison with key analogs:
Key Comparative Insights
Role of the TBDMS Group :
- The TBDMS group in the target compound improves synthetic handling by protecting the hydroxymethyl group during phosphorylation or glycosylation steps . This contrasts with analogs like lamivudine, where the unprotected hydroxymethyl is critical for intracellular activation .
- The TBDMS group increases molecular weight (~377 vs. ~229 for 3TC) and lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility .
Impact of Fluorination: The 5-fluoro substitution in the target compound and its analogs (e.g., D-FDOC ) enhances resistance to enzymatic deamination compared to non-fluorinated derivatives like 3TC. Fluorine’s electronegativity also strengthens base-pairing with guanine in viral RNA/DNA .
Ring System Variations :
- 1,3-Oxathiolane vs. Tetrahydrofuran/Dioxolane :
- Sulfur in the oxathiolane ring (target compound, 3TC) increases ring puckering and alters sugar conformation, affecting binding to viral polymerases .
Safety and Stability :
- The TBDMS group may contribute to hazards such as respiratory irritation (H335) , whereas deprotected analogs (e.g., ) prioritize biocompatibility but require controlled handling due to reactivity .
生物活性
4-Amino-1-((2R,5S)-2-((tert-butyldimethylsilyloxy)methyl)-1,3-oxathiolan-5-YL)-5-fluoropyrimidin-2(1H)-one, also known as a derivative of Emtricitabine, is a nucleoside analog primarily studied for its antiviral properties, particularly against HIV. This compound exhibits significant biological activity due to its structural features that facilitate interaction with viral enzymes.
The molecular formula of this compound is with a molecular weight of approximately 361.51 g/mol. Its predicted boiling point is around 420.9 °C, and it is soluble in solvents such as ethyl acetate and tetrahydrofuran .
Property | Value |
---|---|
Molecular Formula | C14H24FN3O3SSi |
Molecular Weight | 361.51 g/mol |
Boiling Point | 420.9 ± 55.0 °C (Predicted) |
Solubility | Ethyl Acetate, THF |
pKa | 2.40 ± 0.10 (Predicted) |
The compound acts as an inhibitor of the HIV reverse transcriptase (RT), a critical enzyme in the life cycle of the virus. By mimicking the natural substrates of RT, it competes for binding sites and thus inhibits viral replication. Studies have shown that its efficacy is particularly notable at low concentrations (0.06-0.8 µM) without exhibiting cytotoxicity at significantly higher concentrations .
Antiviral Activity
Research indicates that this compound demonstrates potent antiviral activity against various strains of HIV, including those resistant to other nucleoside analogs like AZT (zidovudine). The selectivity index of this compound suggests a favorable therapeutic window for treating HIV infections .
Case Studies
- Inhibition of HIV Replication : A study highlighted that this compound effectively inhibited HIV replication in cultured human peripheral blood mononuclear cells (PBMCs), with significant reductions in viral load observed at concentrations as low as 0.06 µM .
- Resistance Profiles : Another investigation assessed the compound's effectiveness against HIV strains resistant to traditional therapies. The results demonstrated that it retained activity against these resistant strains, making it a valuable candidate for further development in combination therapies .
Safety and Toxicology
Toxicological assessments indicate that the compound exhibits low cytotoxicity across various cell lines at concentrations up to 10,000-fold higher than its effective antiviral concentration. This safety profile is crucial for its potential use in therapeutic settings .
Q & A
Basic Research Questions
Q. What are the key safety considerations when handling this compound in the laboratory?
The compound is classified under hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Researchers should:
- Use personal protective equipment (PPE), including gloves and safety goggles.
- Work in a fume hood to minimize inhalation risks.
- Store at -20°C in airtight containers under inert gas to prevent degradation .
- Follow first-aid protocols: rinse skin/eyes with water for 15 minutes if exposed and seek medical attention .
Q. What synthetic methodologies are commonly employed for this compound?
A validated approach involves:
- Protecting group strategy : Use tert-butyldimethylsilyl (TBDMS) chloride to protect hydroxyl groups, as demonstrated in the synthesis of structurally similar oxathiolane derivatives .
- Reaction conditions : Stirring in pyridine with catalytic DMAP (4-dimethylaminopyridine) at room temperature overnight .
- Purification : Dissolve the crude product in dichloromethane (DCM), wash with aqueous NaHCO₃ and brine, then dry over anhydrous sodium sulfate .
Q. How is the compound characterized for purity and structural confirmation?
- High-Performance Liquid Chromatography (HPLC) : Assess purity (≥97% is typical for research-grade material) .
- Nuclear Magnetic Resonance (NMR) : Confirm stereochemistry at the (2R,5S) position and verify the TBDMS-protected hydroxyl group .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., 357.44 g/mol for related intermediates) .
Advanced Research Questions
Q. How can researchers optimize the yield of the TBDMS-protected intermediate during synthesis?
- Stoichiometric adjustments : Use 1.1 equivalents of TBDMS-Cl relative to the substrate to ensure complete protection .
- Solvent choice : Pyridine acts as both a solvent and base, neutralizing HCl generated during silylation .
- Reaction monitoring : Track progress via thin-layer chromatography (TLC) or LC-MS to identify incomplete reactions or byproducts.
Q. What strategies address contradictions in stereochemical outcomes between synthetic routes?
- Chiral chromatography : Separate enantiomers if unintended stereoisomers form, as seen in fluorinated arabinofuranosyl analogs .
- Computational modeling : Predict steric and electronic influences of the oxathiolane ring on nucleoside conformation .
- Comparative analysis : Benchmark against intermediates like RX-3117, which shares a similar cyclopentyl backbone but differs in hydroxyl group positioning .
Q. How does the TBDMS group influence the compound’s stability and bioactivity?
- Stability : The TBDMS group enhances lipophilicity, improving solubility in organic solvents (e.g., ethyl acetate, THF) .
- Bioactivity : The protecting group may mask hydroxyl interactions with target enzymes, requiring deprotection in downstream assays .
- Metabolic studies : Compare stability in plasma between TBDMS-protected and deprotected forms to assess pharmacokinetic profiles .
Q. What analytical techniques resolve data discrepancies in impurity profiles across batches?
- HPLC-MS/MS : Identify trace impurities (e.g., de-fluorinated byproducts) by correlating retention times with fragmentation patterns .
- X-ray crystallography : Resolve structural ambiguities in the oxathiolane ring conformation .
- Batch comparison : Use statistical tools like principal component analysis (PCA) to correlate impurity levels with reaction conditions (e.g., temperature, catalyst loading) .
Q. Methodological Considerations
Q. What steps ensure reproducibility in scaled-up synthesis?
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression in real time .
- Quality control : Validate each batch against a reference standard (e.g., European Pharmacopoeia standards) .
- Documentation : Record detailed parameters (e.g., stirring speed, drying time) to minimize variability .
Q. How can the compound be modified to enhance its application in nucleoside analog research?
- Fluorine substitution : Introduce additional fluorine atoms at the 2'-position to mimic natural deoxyribose conformations, as seen in 2'-fluoro-2'-deoxyarabinocytidine .
- Oxathiolane ring modifications : Replace the 1,3-oxathiolane with a tetrahydrofuran ring to study antiviral activity trends .
- Prodrug strategies : Esterify the hydroxyl group to improve membrane permeability, as demonstrated in capecitabine analogs .
特性
IUPAC Name |
4-amino-1-[(2R,5S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,3-oxathiolan-5-yl]-5-fluoropyrimidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24FN3O3SSi/c1-14(2,3)23(4,5)20-7-11-21-10(8-22-11)18-6-9(15)12(16)17-13(18)19/h6,10-11H,7-8H2,1-5H3,(H2,16,17,19)/t10-,11+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZAVJQRKDBGTSP-WDEREUQCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1OC(CS1)N2C=C(C(=NC2=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H]1O[C@@H](CS1)N2C=C(C(=NC2=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24FN3O3SSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675562 | |
Record name | 4-Amino-1-[(2R,5S)-2-({[tert-butyl(dimethyl)silyl]oxy}methyl)-1,3-oxathiolan-5-yl]-5-fluoropyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70675562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1365246-84-9 | |
Record name | 4-Amino-1-[(2R,5S)-2-({[tert-butyl(dimethyl)silyl]oxy}methyl)-1,3-oxathiolan-5-yl]-5-fluoropyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70675562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。